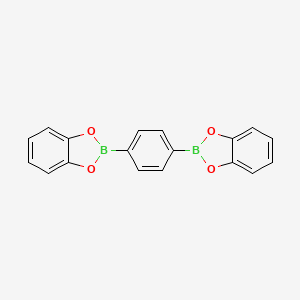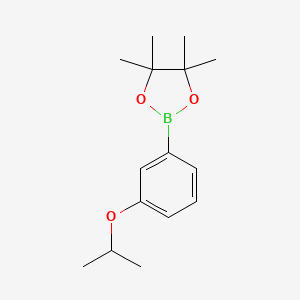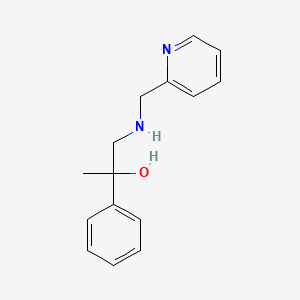
Z-Asp-Met-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Asp-Met-OH, also known as N-Carbobenzyloxy-L-aspartyl-L-methionine, is a derivative of aspartic acid and methionine. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-Met-OH typically involves the protection of the amino groups of aspartic acid and methionine using benzyloxycarbonyl (Z) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .
Industrial Production Methods
In industrial settings, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
Análisis De Reacciones Químicas
Types of Reactions
Z-Asp-Met-OH can undergo various chemical reactions, including:
Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone
Reduction: Free thiol groups
Substitution: Deprotected amino acids
Aplicaciones Científicas De Investigación
Z-Asp-Met-OH has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Z-Asp-Met-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The aspartic acid residue can participate in hydrogen bonding and electrostatic interactions, while the methionine residue can engage in hydrophobic interactions and oxidation-reduction reactions . These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Z-Asp-OH: A derivative of aspartic acid with similar protective groups.
Z-Asp(OtBu)-OH: Another aspartic acid derivative with tert-butyl ester protection.
Uniqueness
Z-Asp-Met-OH is unique due to the presence of both aspartic acid and methionine residues, which allows it to participate in a broader range of chemical reactions and interactions compared to compounds containing only one of these amino acids .
Propiedades
Fórmula molecular |
C17H22N2O7S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
4-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C17H22N2O7S/c1-27-8-7-12(16(23)24)18-15(22)13(9-14(20)21)19-17(25)26-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,22)(H,19,25)(H,20,21)(H,23,24) |
Clave InChI |
FYSQBJYJNOXEDS-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)
